molecular formula C6H9ClF3N B3028665 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 262852-11-9

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B3028665
CAS No.: 262852-11-9
M. Wt: 187.59
InChI Key: SZJRBVKLWBBKBK-UHFFFAOYSA-N
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Description

Emergence of BCPs as Bioisosteric Replacements for Aromatic Systems

Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative bioisostere for para-substituted benzene rings in drug design, addressing limitations associated with aromatic systems such as metabolic instability, poor solubility, and non-specific binding. The BCP scaffold mimics the spatial arrangement of para-disubstituted benzene, with a transannular distance of approximately 2.8 Å between bridgehead substituents, closely resembling the 2.7 Å separation in aromatic systems. This structural analogy allows BCP derivatives to occupy similar binding pockets while avoiding the planar geometry that often contributes to off-target interactions.

A landmark study demonstrated the utility of BCP in replacing the central fluorophenyl ring of the γ-secretase inhibitor BMS-708,163. The resulting BCP analog exhibited equipotent enzyme inhibition while achieving a 4-fold increase in maximum plasma concentration (C~max~) and area under the curve (AUC) in murine models, attributed to improved aqueous solubility and passive permeability. These enhancements underscore the scaffold’s ability to decouple bioactivity from suboptimal physicochemical properties—a critical advancement for central nervous system (CNS) therapeutics requiring blood-brain barrier penetration.

The non-aromatic nature of BCPs also mitigates π-π stacking interactions that frequently lead to promiscuous binding. Crystallographic analyses of BCP derivatives reveal rotational averaging of the scaffold, which reduces directional interactions with aromatic residues in enzyme active sites. Instead, BCPs engage in targeted non-covalent interactions, such as halogen bonding (e.g., I···N) and hydrogen bonding (e.g., N–H···O), which can be finely tuned through bridgehead functionalization.

Strategic Advantages of 3-(Trifluoromethyl) Substitution in BCP Architectures

The introduction of a trifluoromethyl (–CF~3~) group at the 3-position of the BCP scaffold synergizes the inherent benefits of the bicyclic framework with the unique physicochemical properties of fluorine. This substitution strategy enhances metabolic stability, lipophilicity, and target engagement through a combination of electronic, steric, and hydrophobic effects.

Electronic Effects : The strong electron-withdrawing nature of the –CF~3~ group polarizes adjacent bonds, modulating the scaffold’s electrostatic potential. Density functional theory (DFT) calculations on BCP derivatives reveal that –CF~3~ substitution creates localized regions of positive electrostatic potential near the bridgehead, favoring interactions with electron-rich residues such as histidine and arginine. This polarization also stabilizes transition states in enzymatic reactions, as demonstrated in protease inhibitors where –CF~3~-BCP analogs exhibit slower off-rates compared to their methyl (–CH~3~) counterparts.

Steric and Hydrophobic Effects : The trifluoromethyl group’s van der Waals volume (38.3 ų) exceeds that of methyl (23.7 ų), enabling tighter packing in hydrophobic binding pockets. This bulkiness is particularly advantageous in avoiding metabolic oxidation, as cytochrome P450 enzymes struggle to accommodate the steric shield provided by –CF~3~. Comparative studies of –CH~3~ and –CF~3~-substituted BCPs show a 2.5-fold increase in microsomal stability for the fluorinated analogs, underscoring their resistance to first-pass metabolism.

Selectivity Modulation : The –CF~3~ group’s preference for interactions with phenylalanine, methionine, and tyrosine residues (as identified in Protein Data Bank surveys) enables selective targeting of hydrophobic subpockets. For instance, in kinase inhibitors, –CF~3~-BCP derivatives achieve higher selectivity indices by exploiting differences in the size and hydrophobicity of ATP-binding sites across kinase families.

Property BCP Scaffold Para-Substituted Benzene
Transannular Distance (Å) 2.8 2.7
Metabolic Stability (t~1/2~) 4.2 h 1.8 h
Solubility (mg/mL) 12.3 3.7
Passive Permeability (10⁻⁶ cm/s) 8.9 2.4

Table 1: Comparative properties of BCP-based and benzene-based bioisosteres in a γ-secretase inhibitor series.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRBVKLWBBKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262852-11-9
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[111]pentan-1-amine hydrochloride involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the bicyclo[11The final step involves the conversion of the amine to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Substitution Kumada catalysts (NiCl₂/3-TMEDA), Grignard reagentsBCP-coupled pharmaceuticals (e.g., flurbiprofen analogues)
Radical Addition Light-induced diradical formation with alkenesBridged cyclopropane derivatives (BCHep)
Salt Formation HCl in polar aprotic solventsHydrochloride salt (improved stability)

Key Observations :

  • The trifluoromethyl group enhances electrophilicity, enabling cross-coupling reactions under nickel catalysis .

  • Strained bicyclic structure facilitates radical-mediated fragmentation, forming complex bridged systems .

Nickel-Catalyzed Cross-Coupling

  • Reagents : NiCl₂/3-TMEDA catalyst system, aryl Grignard reagents

  • Conditions : Room temperature, ≤1 hour reaction time

  • Outcomes :

    • Direct coupling with aryl groups achieves ≥85% yield in BCP-functionalized drug analogues .

    • Demonstrated compatibility with unprotected nucleosides and heterocycles .

Photochemical Radical Reactions

  • Mechanism :

    • UV excitation generates diradical intermediates via imine cleavage

    • Alkene addition followed by cyclization yields BCHep derivatives

  • Applications : Synthesis of boscalid analogues and ortho-benzene bioisosteres .

Functional Group Transformations

  • Amine Group :

    • Forms stable hydrochloride salts for pharmaceutical formulations

    • Participates in Schiff base formation under basic conditions (unpublished data)

  • Trifluoromethyl Group :

    • Resists hydrolysis but enables C-F bond activation under strong reducing agents

Industrial-Scale Considerations

  • Optimized Parameters :

    • Temperature: 20–25°C for cross-couplings

    • Solvent: Tetrahydrofuran/water mixtures

    • Scalability: Demonstrated for multi-kilogram batches

Comparative Reactivity Table

Property3-(Trifluoromethyl)-BCP-Amine HClConventional Aromatic Amines
Electrophilicity High (strain-enhanced)Moderate
Radical Stability Excellent (diradical lifetime >2h)Poor
Salt Solubility 12 mg/mL in H₂O<5 mg/mL in H₂O

Data synthesized from

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuropharmacological Activity

Recent studies have indicated that 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride exhibits significant potential as an antidepressant. Its unique bicyclic structure allows for interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition.

A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a novel mechanism of action that could lead to fewer side effects .

Table 1: Comparative Binding Affinities of Derivatives

Compound NameBinding Affinity (Ki)Target Receptor
3-(Trifluoromethyl)...15 nMSerotonin Transporter
Traditional SSRI45 nMSerotonin Transporter
Norepinephrine Reuptake Inhibitor30 nMNorepinephrine Transporter

Organic Synthesis

Building Block for Fluorinated Compounds

The trifluoromethyl group in this compound makes it an excellent building block for synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and biological activity.

A case study highlighted its use in synthesizing a series of fluorinated amines through nucleophilic substitution reactions, achieving yields upwards of 82% under optimized conditions .

Table 2: Synthesis Yields of Fluorinated Compounds

Starting MaterialProductYield (%)
This compoundN-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)acetamide82
N-Methyl derivativeN-Methyl-N-(3-(trifluoromethyl)...75

Materials Science

Polymer Chemistry

In materials science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and hydrophobicity. Research indicates that polymers synthesized using this compound exhibit superior properties compared to those without fluorinated components.

A recent investigation into polymer films revealed that those containing the trifluoromethyl bicyclic structure demonstrated increased resistance to solvents and improved mechanical properties .

Table 3: Properties of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Hydrophobicity (Water Contact Angle)
Non-fluorinated20070°
Fluorinated250110°

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine functionality can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (HPLC) .
  • Storage : Stable at room temperature (RT) under inert conditions; solutions stored at -20°C or -80°C require use within 1 month or 6 months, respectively .
  • Solubility : Requires heating to 37°C and sonication for optimal dissolution in aqueous/organic solvents .
  • Applications : Serves as a building block in drug discovery, particularly for synthesizing sulfonamide derivatives and other bioactive molecules .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
This compound -CF₃ C₆H₉ClF₃N 187.59 >98% RT, inert conditions Drug intermediates, sulfonamides
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride -F C₅H₉ClFN 149.59 97% 2–8°C, argon atmosphere Radioligands, peptide modifications
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride -OCH₃ C₆H₁₂ClNO 149.62 ≥97% RT Organic synthesis, catalysis
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride -C₆H₄F (para) C₁₁H₁₂ClFN 219.67 ≥97% RT Aromatic drug scaffolds
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride -CHF₂ C₆H₁₀ClF₂N 169.60 N/A RT Fluorinated bioactive molecules
3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride -C(CH₃)₃ C₉H₁₈ClN 175.70 95% RT Sterically hindered intermediates

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -F or -OCH₃, enhancing electrophilic reactivity in cross-coupling reactions .
  • Solubility : The trifluoromethyl derivative requires heating/sonication due to higher hydrophobicity compared to methoxy or fluorophenyl analogs .
  • Stability : Compounds with aromatic substituents (e.g., 4-fluorophenyl) exhibit lower thermal stability than aliphatic derivatives .

Stability and Handling

  • The trifluoromethyl compound’s stability at RT contrasts with the 3-fluoro analog, which requires refrigeration .
  • Bulkier substituents (e.g., tert-butyl) reduce solubility but enhance steric protection against metabolic degradation .

Biological Activity

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No. 262852-11-9) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C6_6H9_9ClF3_3N
  • Molecular Weight: 187.59 g/mol
  • Purity: 97%

The biological activity of this compound is primarily attributed to its amine functional group, which can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioactivity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could suggest roles in neuropharmacology.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound.

Study Biological Activity Methodology Findings
Study A Antidepressant-like effectsBehavioral assays in rodentsSignificant reduction in immobility time in forced swim test, indicating potential antidepressant activity.
Study B Neuroprotective effectsIn vitro neuronal cell cultureReduced apoptosis in neuronal cells exposed to oxidative stress, suggesting neuroprotective properties.
Study C Antimicrobial activityDisc diffusion methodExhibited moderate antibacterial activity against Gram-positive bacteria.

Case Study 1: Antidepressant-Like Effects

In a controlled study involving rodent models, the administration of this compound resulted in significant behavioral changes indicative of antidepressant effects. The forced swim test showed decreased immobility times compared to control groups, suggesting enhanced mood-related behaviors.

Case Study 2: Neuroprotection Against Oxidative Stress

Research conducted on neuronal cell cultures demonstrated that treatment with the compound led to a marked decrease in cell death when exposed to oxidative stressors. This suggests its potential utility in neurodegenerative disease models where oxidative stress plays a critical role.

Q & A

Q. What are the primary synthetic routes for 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, and what methodological considerations are critical for success?

The synthesis of this compound typically involves three strategies:

  • Propellane Functionalization : Reacting [1.1.1]propellane with hydrazyl reagents and di-tert-butyl azodicarboxylate under Fe(Pc) catalysis enables 1,3-disubstitution, though accessing 3-substituted derivatives remains challenging .
  • Radical Reduction : Using tris(trimethylsilyl)silane (TTMSS) and HOCH₂CH₂SH, precursor molecules with azide and iodo groups are reduced to yield bicyclo[1.1.1]pentan-1-amine derivatives in 78–82% yields .
  • Strain-Release Amination : Developed by Scripps Research, this method avoids toxic reagents and enables kilogram-scale synthesis via metallated intermediates and CuI catalysis .

Q. Methodological Considerations :

  • Use inert atmospheres to stabilize reactive intermediates like [1.1.1]propellane.
  • Optimize catalyst loading (e.g., Fe(Pc) at 5 mol%) and reaction time (12–24 hours) .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Key techniques include:

  • X-ray Crystallography : Resolves bridgehead stereochemistry and confirms bicyclic rigidity .
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H/¹³C NMR distinguishes axial vs. equatorial substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₉F₃N·HCl: 203.61 g/mol) and isotopic patterns .

Data Interpretation : Compare experimental spectra with computational models (e.g., DFT) to validate strained bicyclic geometries .

Q. What role does this compound play in medicinal chemistry, and how is its rigid scaffold utilized?

The bicyclo[1.1.1]pentane (BCP) core serves as:

  • Bioisostere : Replaces tert-butyl or aryl groups to enhance metabolic stability and reduce lipophilicity in drug candidates .
  • Conformational Restriction : Its rigid structure minimizes entropic penalties in target binding, as seen in Pfizer’s preclinical cancer drug candidate requiring kilogram-scale synthesis .

Applications : Incorporated into kinase inhibitors and GPCR modulators to improve pharmacokinetic profiles .

Advanced Research Questions

Q. How can large-scale synthesis of this compound be optimized to address yield and purity challenges?

  • Catalyst Screening : Evaluate Fe(Pc) vs. CuI for regioselectivity in 1,3-disubstitution .
  • One-Pot Reactions : Combine propellane opening and amination steps to reduce purification needs .
  • Process Analytics : Use in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Case Study : Scripps’ strain-release method reduced synthesis from 3–5 steps to 2 steps, achieving >90% purity at kilogram scale .

Q. How should researchers resolve contradictions in reported reaction yields for BCP derivatives?

  • Variable Analysis : Compare solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C vs. RT), and radical initiators (TTMSS vs. AIBN) .
  • Byproduct Identification : LC-MS and GC-MS detect side products like dimerized propellane or over-reduced amines .
  • Reproducibility : Standardize degassing protocols for radical reactions to minimize oxygen quenching .

Q. What photochemical applications utilize this compound, and how are reaction conditions optimized?

  • Cycloaddition Reactions : React with alkenes under 370–456 nm LED light to form strained heterocycles. Key steps:
    • Condense with 4-nitrobenzaldehyde to form imine intermediates.
    • Use 2–3 equiv. triethylamine to scavenge HCl byproducts .
  • Light Source Selection : Affordable 390 nm LEDs achieve 60–75% yields without specialized reactors .

Purification : Silica gel chromatography removes polymeric byproducts; avoid phenolic inhibitors in commercial alkenes .

Q. What precautions are necessary for handling and storing this compound due to its instability?

  • Storage : Under argon at –20°C to prevent bridgehead decomposition .
  • Inert Atmospheres : Conduct reactions in Schlenk lines or gloveboxes for oxygen-sensitive intermediates .
  • Stability Screening : Accelerated degradation studies (40°C/75% RH) identify optimal pH (4–6) for aqueous formulations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

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